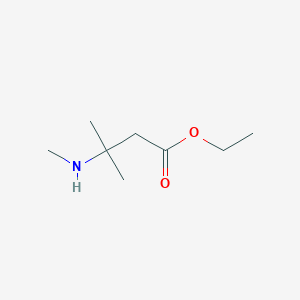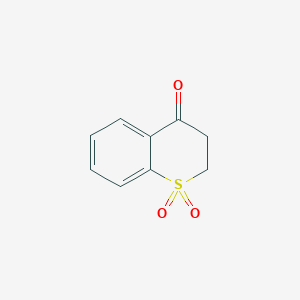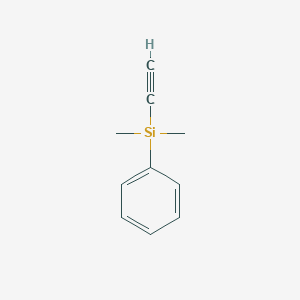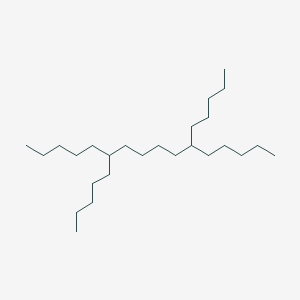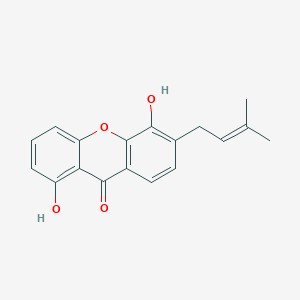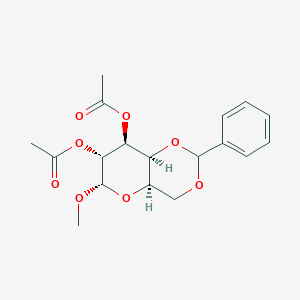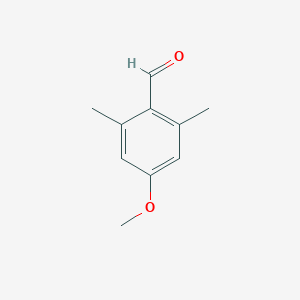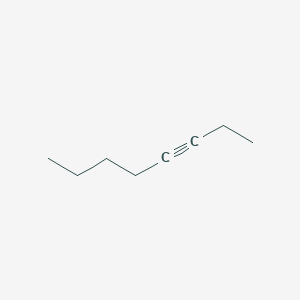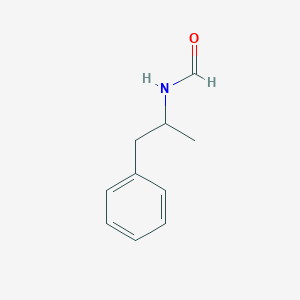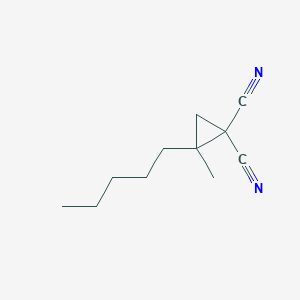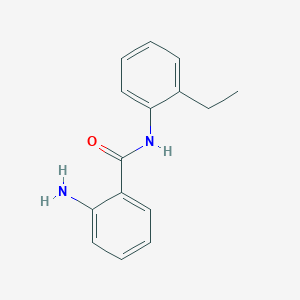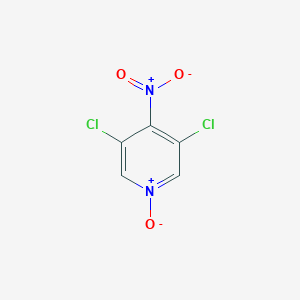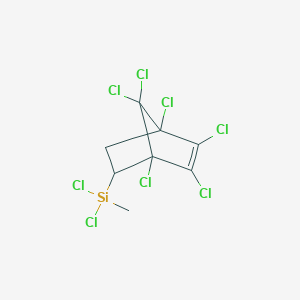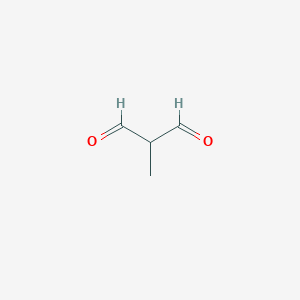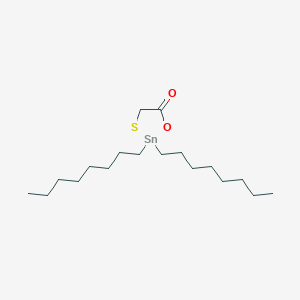
1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in biological and medical research. This compound has shown promising results in various studies, and its synthesis and mechanism of action have been extensively researched.
Mecanismo De Acción
The mechanism of action of 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- involves its interaction with biomolecules such as proteins, DNA, and RNA. This compound has a high affinity towards these biomolecules, which results in the formation of a complex. This complex can then be visualized using fluorescence microscopy, which allows for the tracking of various cellular processes and interactions.
Efectos Bioquímicos Y Fisiológicos
1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- has been found to have minimal biochemical and physiological effects. It has been shown to be non-toxic and non-cytotoxic towards various cell lines, which makes it an ideal candidate for biological and medical research. However, further studies are required to determine its long-term effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- is its high selectivity and sensitivity towards biomolecules. This makes it an ideal candidate for imaging various biological processes and interactions. Additionally, its non-toxic and non-cytotoxic nature makes it safe for use in biological and medical research. However, one of the main limitations of this compound is its limited solubility in aqueous solutions, which can hinder its applications in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl-. One of the main areas of interest is the modification of its chemical structure to improve its solubility in aqueous solutions. Additionally, further studies are required to determine its long-term effects on living organisms. Furthermore, its potential applications in drug delivery systems and therapeutic agents should be explored. Overall, the future of 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- looks promising, and it has the potential to revolutionize various scientific research fields.
In conclusion, 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis and mechanism of action have been extensively researched, and it has been found to have minimal biochemical and physiological effects. However, further studies are required to determine its long-term effects on living organisms, and its potential applications in drug delivery systems and therapeutic agents should be explored. Overall, 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- has the potential to revolutionize various scientific research fields.
Métodos De Síntesis
The synthesis of 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- involves the reaction of 2,2-dioctyl-1,3-propanediol with tin(IV) chloride in the presence of thionyl chloride. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization. The purity and yield of the compound can be determined using analytical techniques such as NMR spectroscopy or HPLC.
Aplicaciones Científicas De Investigación
1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- has been found to have potential applications in various scientific research fields. One of the main areas of interest is its use as a fluorescent probe for imaging biological systems. This compound has shown high selectivity and sensitivity towards various biomolecules such as proteins, DNA, and RNA. It can be used to visualize cellular processes and interactions, which can aid in the understanding of various biological phenomena.
Propiedades
Número CAS |
15535-79-2 |
|---|---|
Nombre del producto |
1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- |
Fórmula molecular |
C18H36O2SSn |
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
2,2-dioctyl-1,3,2-oxathiastannolan-5-one |
InChI |
InChI=1S/2C8H17.C2H4O2S.Sn/c2*1-3-5-7-8-6-4-2;3-2(4)1-5;/h2*1,3-8H2,2H3;5H,1H2,(H,3,4);/q;;;+2/p-2 |
Clave InChI |
KEUUHXDTZRYITO-UHFFFAOYSA-L |
SMILES |
CCCCCCCC[Sn]1(OC(=O)CS1)CCCCCCCC |
SMILES canónico |
CCCCCCCC[Sn]1(OC(=O)CS1)CCCCCCCC |
Otros números CAS |
15535-79-2 |
Descripción física |
Liquid |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



